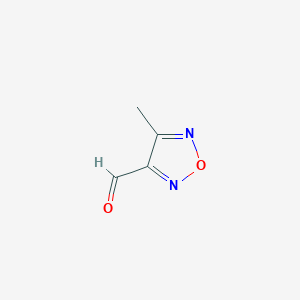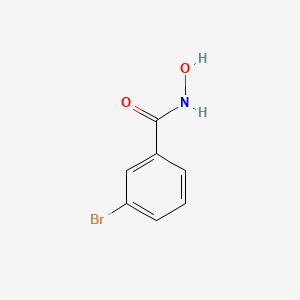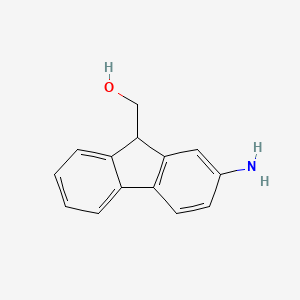
(2-Amino-9H-fluoren-9-yl)methanol
Vue d'ensemble
Description
“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “(2-Amino-9H-fluoren-9-yl)methanol” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
“(2-Amino-9H-fluoren-9-yl)methanol” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
1. Coordination Chemistry
In coordination chemistry, (2-Amino-9H-fluoren-9-yl)methanol derivatives show potential. For instance, a study involving bis(2-{[(9H-fluoren-2-yl)methylidene]amino}phenolato-κ2 N,O)zinc methanol disolvate reveals its coordination with zinc atoms in a tetrahedral geometry. This compound's structure involves hydrogen bonds linking complex molecules to methanol solvent molecules, highlighting its role in forming stable metal complexes (Kim et al., 2012).
2. Photoreactive Properties
The photoreactive properties of fluorenyl derivatives, closely related to (2-Amino-9H-fluoren-9-yl)methanol, have been explored. Research shows that these derivatives undergo transformations under specific conditions, such as low temperature or strong acid, leading to the formation of different cations or radicals. This is significant in understanding the photochemical behavior of fluorenyl compounds (Mladenova et al., 2001).
3. Material Science and Polymer Chemistry
In material science, (2-Amino-9H-fluoren-9-yl)methanol-related compounds contribute to the development of novel materials. For example, studies have synthesized polyelectrolytes based on polyfluorene, which are soluble in polar solvents like methanol and have applications in electroluminescent devices. These polymers exhibit unique electrochemical and photophysical properties, making them suitable for use in light-emitting diodes (Huang et al., 2004).
4. Organic Synthesis and Reaction Mechanisms
The molecule also plays a role in organic synthesis and reaction mechanisms. Research involving substituted fluorenyl cations, which are generated from fluorenyl alcohols, indicates interesting pathways in organic reactions. The study of these cations provides insights into the mechanisms of intramolecular hydride migration and the stability of these compounds under various conditions (Mladenova et al., 2001).
5. Antimicrobial and Antioxidant Applications
Another area of interest is the antimicrobial and antioxidant properties of fluorenyl derivatives. Studies show that fluorene-2-yl keto-oxiranes possess significant antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and healthcare products (Thirunarayanan & Vanangamudi, 2011).
Propriétés
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-9H-fluoren-9-yl)methanol | |
CAS RN |
162021-14-9 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

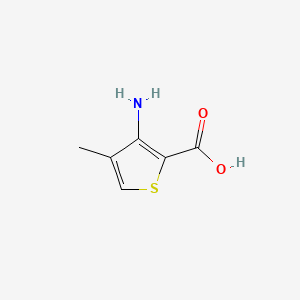
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)


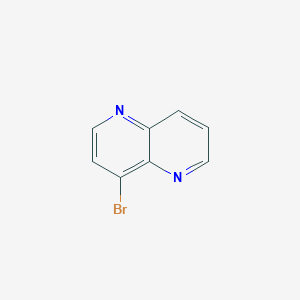
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
